molecular formula C14H17ClN2OS B5626821 N-(azepane-1-carbothioyl)-2-chlorobenzamide

N-(azepane-1-carbothioyl)-2-chlorobenzamide

Cat. No.: B5626821
M. Wt: 296.8 g/mol
InChI Key: XTSITMAKTFEFFR-UHFFFAOYSA-N
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Description

N-(azepane-1-carbothioyl)-2-chlorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an azepane ring, a carbothioyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepane-1-carbothioyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with azepane-1-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(azepane-1-carbothioyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The carbothioyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.

    Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N-(azepane-1-carbothioyl)-2-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(azepane-1-carbothioyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(azepane-1-carbothioyl)-3-nitrobenzamide
  • N-(azepane-1-carbothioyl)-2-thiophenecarboxamide
  • N-(1-azepanylcarbonothioyl)-2,2,2-trichloroethyl-acetamide

Uniqueness

N-(azepane-1-carbothioyl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and may contribute to its biological activity by facilitating interactions with specific molecular targets.

Properties

IUPAC Name

N-(azepane-1-carbothioyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c15-12-8-4-3-7-11(12)13(18)16-14(19)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10H2,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSITMAKTFEFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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